molecular formula C18H22N6O2S B2692958 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone CAS No. 1211635-25-4

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone

Cat. No.: B2692958
CAS No.: 1211635-25-4
M. Wt: 386.47
InChI Key: SGABFBPKAIVQJF-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. Its structure incorporates key pharmacophoric elements that are highly relevant in the design of bioactive molecules. The 1-methyl-1H-tetrazole-5-thio moiety is a known bioisostere, often used to replace carboxylic acid functional groups or cis-amide bonds in peptidomimetics . This substitution can significantly alter the metabolic stability, lipophilicity, and binding affinity of lead compounds, as the tetrazole ring offers a distinct spatial arrangement of heteroatoms for hydrogen bonding and π-stacking interactions with biological targets . The piperazine ring is a ubiquitous privilege structure in pharmaceuticals, providing a conformational constraint and serving as a linker to modulate physicochemical properties and receptor binding. The 2-phenylcyclopropanecarbonyl subunit attached to the piperazine introduces a rigid, three-dimensional geometry that can be critical for probing specific sub-pockets within enzyme active sites or protein-protein interfaces. Molecular frameworks combining such heterocyclic and constrained aliphatic systems are frequently investigated in various therapeutic areas, including as modulators of kinase signaling pathways relevant in hyperproliferative and angiogenic diseases . This compound is presented to the research community as a valuable intermediate for constructing targeted libraries or as a starting point for the development of novel protease inhibitors, receptor antagonists, and other biologically active agents.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-22-18(19-20-21-22)27-12-16(25)23-7-9-24(10-8-23)17(26)15-11-14(15)13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGABFBPKAIVQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, structural properties, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6OSC_{18}H_{22}N_{6}OS with a molecular weight of approximately 378.47 g/mol. The structure features a tetrazole moiety, which is known for its biological significance, along with a piperazine ring that enhances its pharmacological profile.

PropertyValue
Molecular FormulaC18H22N6OS
Molecular Weight378.47 g/mol
IUPAC NameThis compound
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with a suitable piperazine derivative. The process can be optimized through various conditions to enhance yield and purity. The general synthetic pathway includes:

  • Preparation of the tetrazole-thiol : Reacting 1-methyl-1H-tetrazole with appropriate thiol reagents.
  • Formation of the piperazine derivative : Introducing functional groups to the piperazine ring to enhance biological activity.
  • Coupling reaction : Combining both components under controlled conditions to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial activity. In vitro studies have shown that 2-((1-methyl-1H-tetrazol-5-yl)thio) derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Mechanistic studies have indicated that it could induce apoptosis in cancer cell lines through modulation of specific signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, it has shown activity against certain kinases involved in cancer progression, suggesting a possible role in targeted cancer therapies.

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Study on Tetrazole Derivatives : A study published in Molecules demonstrated that tetrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM.
  • Piperazine-based Compounds : Research highlighted in European Journal of Medicinal Chemistry showed that piperazine derivatives had enhanced activity against multidrug-resistant bacterial strains.
  • Mechanistic Insights : A recent investigation into the mechanism of action revealed that tetrazole-containing compounds could inhibit specific kinases by mimicking ATP binding, leading to reduced tumor growth in xenograft models.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences
Compound Name Tetrazole Substituent Piperazine Substituent Core Linkage Biological Activity (If Reported)
Target Compound 1-Methyl-1H-tetrazol-5-yl 2-Phenylcyclopropanecarbonyl Thioether Not explicitly reported
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (e.g., 13a) 1-Aryl-1H-tetrazol-5-yl Allyl Direct bond Antimicrobial (MIC: 12.5–50 µg/mL vs. S. aureus)
2-((1-Substituted phenyl-tetrazol-5-yl)thio)-1-(4-sulfonylpiperazin-1-yl)ethanone 1-Substituted phenyl Phenylsulfonyl Thioether Antiproliferative (IC₅₀: ~10 µM)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone 1-Aryl-1H-tetrazol-5-yl Piperidine (non-cyclic amine) Direct bond Not reported

Key Observations :

  • Thioether vs. Direct Bond : The thioether linkage in the target compound and derivatives may improve metabolic stability compared to the direct C–N bond in 13a .

Key Observations :

  • The target compound’s synthesis likely parallels ’s method, substituting sulfonylpiperazine with 2-phenylcyclopropanecarbonyl-piperazine and using 1-methyltetrazole-5-thiol .
  • Allyl derivatives (e.g., 13a) require milder conditions but yield crystalline products, while sulfonyl/thioether analogs may necessitate inert atmospheres for stability .

Q & A

Q. What are the recommended synthetic routes for preparing derivatives of tetrazole-containing compounds like 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone?

  • Methodological Answer : A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst is effective for coupling tetrazole-thiol intermediates with substituted chlorobenzoyl chlorides. Reaction conditions (70–80°C, 1 hour) yield high-purity products. Post-reaction purification involves TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid .
  • Key Considerations :
  • Optimize molar ratios (1:1 for intermediates and acyl chlorides).
  • Monitor reaction progression via TLC to avoid over-substitution.

Q. How can spectroscopic techniques (IR, ^1H NMR) confirm the structural integrity of the tetrazole and piperazine moieties in this compound?

  • Methodological Answer :
  • IR Spectroscopy : The tetrazole ring exhibits a strong absorption band at ~2500–2700 cm⁻¹ (N–H stretching) and 1600–1650 cm⁻¹ (C=N stretching). The thioketone group (C=S) shows peaks near 1200–1250 cm⁻¹ .
  • ^1H NMR : The 1-methyl group on the tetrazole ring resonates at δ ~3.5–4.0 ppm. Piperazine protons appear as multiplet signals at δ ~2.5–3.5 ppm, while the phenylcyclopropane carbonyl group shows aromatic protons at δ ~7.0–7.5 ppm .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for structurally similar tetrazole-piperazine hybrids?

  • Methodological Answer :
  • Comparative SAR Analysis : Compare bioactivity of analogs with varying substituents (e.g., nitro, halogen, or methyl groups) on the phenylcyclopropane or piperazine moieties. For example, nitro groups on pyrazole rings enhance enzyme inhibition but reduce solubility .
  • Dose-Response Studies : Use in vitro assays (e.g., enzyme kinetics or receptor-binding assays) to validate dose-dependent effects and rule off-target interactions .
    • Key Tools :
  • Molecular docking to predict binding affinities for targets like kinases or GPCRs.
  • HPLC-PDA to assess compound stability under assay conditions .

Q. How does the steric and electronic nature of the phenylcyclopropane group influence the compound’s reactivity in substitution or oxidation reactions?

  • Methodological Answer :
  • Steric Effects : The cyclopropane ring introduces rigidity, limiting rotational freedom and affecting nucleophilic substitution at the carbonyl group. Use DFT calculations to model transition states .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Monitor via cyclic voltammetry to assess redox potential .

Q. What methodologies are suitable for assessing environmental persistence and toxicity of this compound in ecological risk studies?

  • Methodological Answer :
  • Environmental Fate Analysis : Use OECD guidelines for hydrolysis (pH 5–9), photolysis (UV-Vis), and biodegradation (activated sludge assays). The tetrazole moiety may resist hydrolysis, requiring advanced oxidation processes (e.g., ozonation) for degradation .
  • Ecotoxicity Testing : Conduct Daphnia magna or Aliivibrio fischeri assays to quantify acute toxicity (EC₅₀). Correlate results with logP values to predict bioaccumulation .

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